

Application Notes & Protocols: 1-(4-Methoxyphenyl)guanidine as a Versatile Organocatalyst

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Compound of Interest

Compound Name: **1-(4-Methoxyphenyl)guanidine**

Cat. No.: **B1598485**

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Introduction: The Guanidinium Moiety as a Catalytic Powerhouse

Guanidines, characterized by a central carbon atom bonded to three nitrogen atoms, are recognized as some of the strongest organic superbases.^[1] This potent basicity, combined with the unique ability of their conjugate acids—guanidinium ions—to form multiple, charge-assisted hydrogen bonds, makes them exceptional organocatalysts.^[1] **1-(4-Methoxyphenyl)guanidine** is an accessible, acyclic guanidine that leverages these properties for a range of synthetic transformations.

The catalytic prowess of guanidines stems from a bifunctional activation mechanism.^{[2][3]} In a typical catalytic cycle, the neutral guanidine acts as a Brønsted base, deprotonating a pronucleophile. The resulting guanidinium cation then serves as a Brønsted acid and a hydrogen-bond donor, activating the electrophile and stabilizing the transition state through a network of non-covalent interactions.^{[1][4]} This cooperative "push-pull" mechanism lowers the activation energy of the reaction, often proceeding with high efficiency and selectivity.

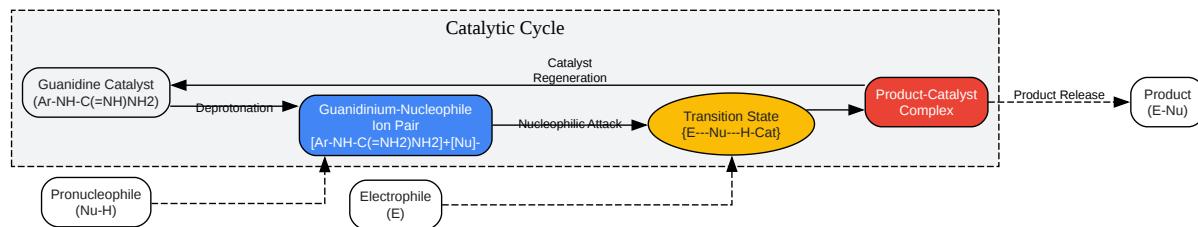
This guide provides an in-depth look at the application of **1-(4-Methoxyphenyl)guanidine** in key organic reactions, complete with detailed, field-tested protocols for immediate implementation in a research or drug development setting.

Physicochemical Properties of 1-(4-Methoxyphenyl)guanidine

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ N ₃ O	[5]
Molecular Weight	165.19 g/mol	N/A
CAS Number	67453-80-9	[6]
Appearance	Typically a solid	N/A
pKa (Conjugate Acid)	~13.5 (Estimated for guanidines)	[1]
Key Features	Strong organic base; H-bond donor/acceptor	[1][3]

Core Catalytic Mechanism

The general catalytic cycle of **1-(4-Methoxyphenyl)guanidine** involves the activation of both a nucleophile (Nu-H) and an electrophile. The guanidine base initiates the cycle by deprotonating the nucleophile, creating a highly reactive nucleophilic species and the protonated guanidinium catalyst. This guanidinium ion then complexes with the electrophile, typically through hydrogen bonds, activating it for nucleophilic attack. This dual activation is the cornerstone of its catalytic efficiency.



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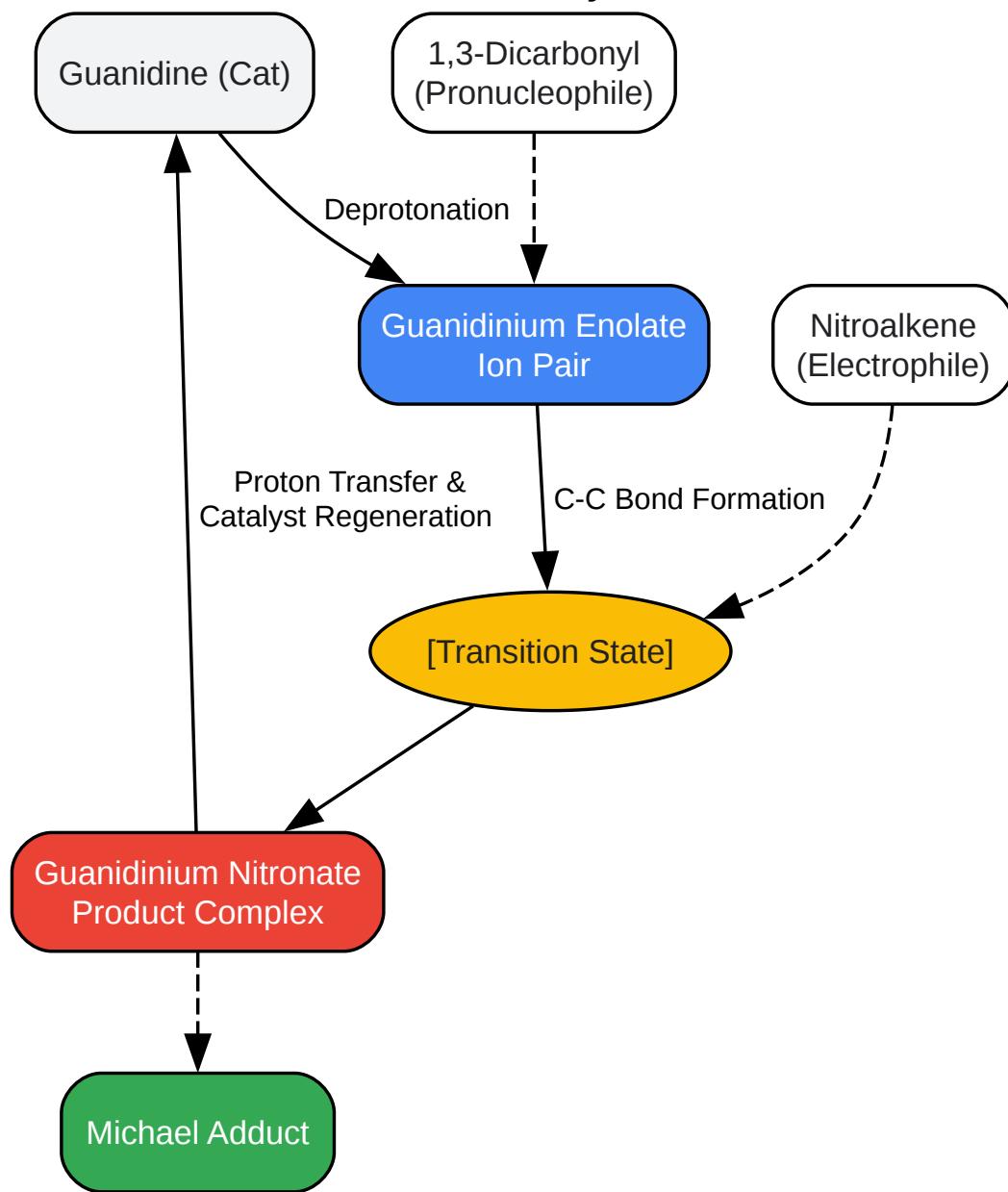
Caption: General Catalytic Cycle of Guanidine Organocatalysis.

Application I: The Asymmetric Michael Addition

The Michael or 1,4-addition reaction is a cornerstone of C-C bond formation. Guanidine catalysts have proven highly effective in promoting the addition of soft nucleophiles, such as 1,3-dicarbonyl compounds, to conjugated nitroalkenes.^{[7][8]} The catalyst's role is to generate the enolate nucleophile and simultaneously activate the nitroalkene via hydrogen bonding to the nitro group, controlling the stereochemical outcome.

Mechanistic Pathway: Michael Addition

Mechanism: Guanidine-Catalyzed Michael Addition



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Caption: Catalytic pathway for the Michael addition reaction.

Protocol: 1,4-Addition of Dimethyl Malonate to trans- β -Nitrostyrene

This protocol describes a representative Michael addition reaction.

Materials and Reagents:

- **1-(4-Methoxyphenyl)guanidine** (Catalyst)
- trans- β -Nitrostyrene (Electrophile)
- Dimethyl malonate (Nucleophile)
- Toluene, anhydrous (Solvent)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Standard glassware (round-bottom flask, magnetic stir bar)
- Inert atmosphere setup (e.g., nitrogen or argon line)
- TLC plates (silica gel)
- Column chromatography supplies (silica gel, solvents)

Procedure:

- Preparation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add **1-(4-Methoxyphenyl)guanidine** (8.3 mg, 0.05 mmol, 5 mol%).
- Reagent Addition: Add anhydrous toluene (5.0 mL) to dissolve the catalyst. Sequentially add dimethyl malonate (114 μL , 1.0 mmol, 1.0 eq) followed by trans- β -nitrostyrene (149 mg, 1.0 mmol, 1.0 eq).
- Reaction: Stir the resulting mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.
- Workup: Upon completion, quench the reaction by adding 10 mL of 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
- Purification: Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica

gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure Michael adduct.

- Characterization: Confirm the structure and purity of the product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Troubleshooting:

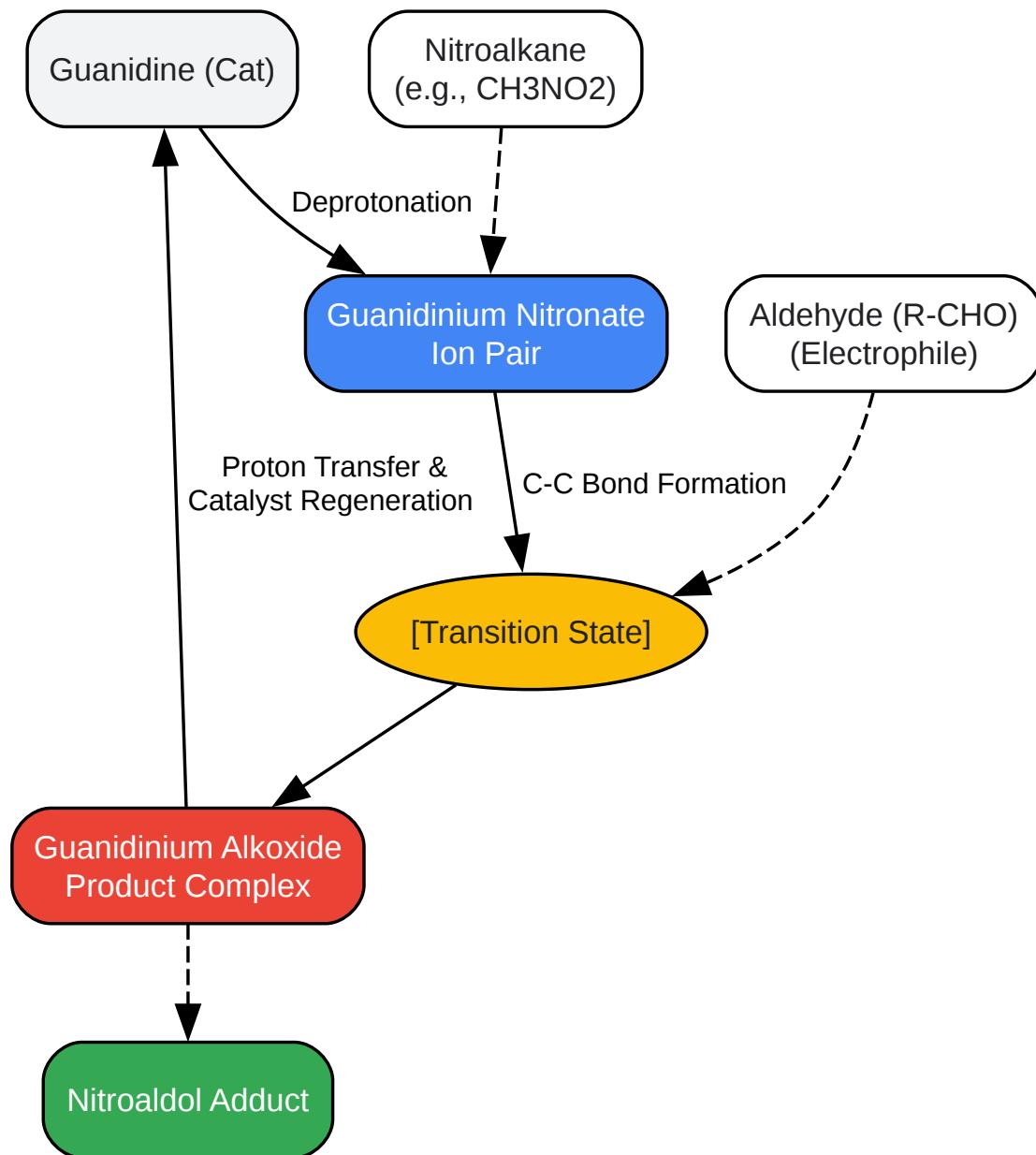
- Low Yield: Ensure all reagents and the solvent are anhydrous. The guanidine base can be deactivated by water. Consider increasing catalyst loading to 10 mol%.
- Slow Reaction: Gently warming the reaction to 40 °C may increase the rate, but could potentially reduce stereoselectivity in asymmetric variants.
- Side Products: Impurities in the starting materials can lead to side reactions. Ensure the purity of the nitrostyrene and malonate.

Application II: The Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Guanidine catalysts are highly effective due to their ability to deprotonate the weakly acidic nitroalkane, generating a nitronate intermediate that adds to the carbonyl electrophile.^[9] The guanidinium ion plays a crucial role in coordinating both the nitronate and the carbonyl compound, facilitating the reaction and influencing the stereochemical outcome.
^[10]

Mechanistic Pathway: Henry Reaction

Mechanism: Guanidine-Catalyzed Henry Reaction



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Caption: Catalytic pathway for the Henry (nitroaldol) reaction.

Protocol: Henry Reaction between Benzaldehyde and Nitromethane

This protocol provides a method for a standard Henry reaction.

Materials and Reagents:

- **1-(4-Methoxyphenyl)guanidine** (Catalyst)
- Benzaldehyde (Electrophile)
- Nitromethane (Nucleophile/Solvent)
- Tetrahydrofuran (THF), anhydrous (Co-solvent, optional)
- Standard glassware and inert atmosphere setup
- TLC and column chromatography supplies

Procedure:

- Setup: In a flame-dried flask under an inert atmosphere, add **1-(4-Methoxyphenyl)guanidine** (16.5 mg, 0.1 mmol, 10 mol%).
- Reagent Addition: Add benzaldehyde (102 μ L, 1.0 mmol, 1.0 eq). Cool the flask to 0 °C in an ice bath.
- Nucleophile Addition: Add nitromethane (270 μ L, 5.0 mmol, 5.0 eq). Using nitromethane in excess also allows it to serve as the solvent. Alternatively, use 1.2 equivalents of nitromethane in 3 mL of anhydrous THF.
- Reaction: Stir the reaction at 0 °C. The reaction progress should be monitored by TLC. Low temperatures are often crucial for achieving good diastereoselectivity.^[9] The reaction may take 24-72 hours.
- Workup: After the starting material is consumed, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
- Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

- Purification: Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired β -nitro alcohol.
- Characterization: Analyze the final product by ^1H NMR and ^{13}C NMR to confirm its structure and determine the diastereomeric ratio.

Troubleshooting:

- Retro-Henry Reaction: The product can revert to starting materials. Perform the workup at low temperatures and avoid strongly basic or acidic conditions during purification.
- Poor Diastereoselectivity: Ensure the reaction temperature is kept low and constant. The choice of solvent can also influence selectivity.
- Dehydration Side Product: Overly acidic workup or purification conditions (e.g., on acidic silica gel) can lead to the elimination of water to form a nitroalkene. Use neutralized silica gel if this is a problem.

Conclusion and Outlook

1-(4-Methoxyphenyl)guanidine is a powerful and versatile organocatalyst for promoting important bond-forming reactions. Its strong basicity and the ability of its conjugate acid to direct reactions via hydrogen bonding provide a robust platform for catalysis. The protocols detailed here for the Michael and Henry reactions serve as a reliable starting point for researchers. The principles of guanidine catalysis can be extended to a wide array of other transformations, and the development of chiral guanidines based on this scaffold is an active area of research for asymmetric synthesis.^{[4][8][11]} The accessibility and effectiveness of simple aryl guanidines make them valuable tools for both academic and industrial chemists.

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